7-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride
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Overview
Description
7-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro and tetrahydro-2H-pyran-4-yl groups. The final step involves the formation of the carbonyl chloride group.
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of Tetrahydro-2H-pyran-4-yl Group: This group can be introduced through a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-ylmethyl chloride.
Formation of Carbonyl Chloride Group: The final step involves the reaction of the indole derivative with oxalyl chloride to form the carbonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole core can undergo oxidation reactions to form indole-2,3-diones.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium methoxide, or primary amines. Conditions typically involve refluxing in an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted indole derivatives with various functional groups.
Oxidation Reactions: Products include indole-2,3-diones.
Reduction Reactions: Products include indole derivatives with hydroxyl groups.
Scientific Research Applications
7-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride involves its interaction with specific molecular targets. The chloro group and the indole core play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-indole-3-carbonyl chloride: Lacks the tetrahydro-2H-pyran-4-yl group.
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride: Lacks the chloro group.
7-Chloro-1H-indole-3-carboxylic acid: Lacks the carbonyl chloride group.
Uniqueness
7-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carbonyl chloride is unique due to the presence of all three functional groups: the chloro group, the tetrahydro-2H-pyran-4-yl group, and the carbonyl chloride group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H15Cl2NO2 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
7-chloro-1-(oxan-4-ylmethyl)indole-3-carbonyl chloride |
InChI |
InChI=1S/C15H15Cl2NO2/c16-13-3-1-2-11-12(15(17)19)9-18(14(11)13)8-10-4-6-20-7-5-10/h1-3,9-10H,4-8H2 |
InChI Key |
HZSOTAASSFDJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C(=O)Cl |
Origin of Product |
United States |
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